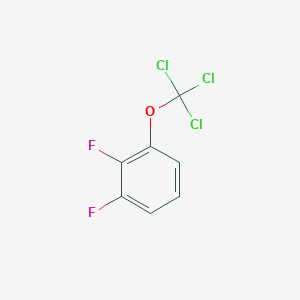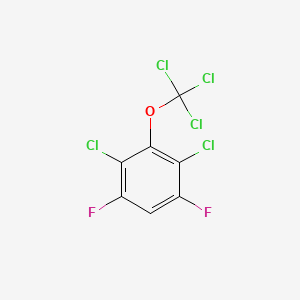
2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene
Overview
Description
Preparation Methods
The synthesis of 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene involves several steps, including halogenation and fluorination reactions. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Chemical Reactions Analysis
2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in the formation of less chlorinated or fluorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving halogenated benzene derivatives.
Biology: Investigated for its effects on various biological systems, particularly in the context of its fungicidal activity.
Medicine: Explored for potential therapeutic applications due to its ability to inhibit fungal growth.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene involves the inhibition of mitochondrial respiration in fungi. It targets the cytochrome bc1 complex in the mitochondrial electron transport chain, disrupting the production of ATP and leading to fungal cell death. This mode of action is similar to other strobilurin fungicides.
Comparison with Similar Compounds
2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene can be compared with other similar compounds, such as:
2,4-Dichloro-1-(trifluoromethyl)benzene: Another halogenated benzene derivative with different halogenation patterns.
1,4-Dichloro-2-(trifluoromethyl)benzene: A compound with a similar structure but different substitution positions.
Properties
IUPAC Name |
2,4-dichloro-1,5-difluoro-3-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl5F2O/c8-4-2(13)1-3(14)5(9)6(4)15-7(10,11)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUPSNPMAVSBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)OC(Cl)(Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl5F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


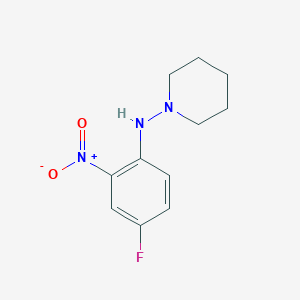
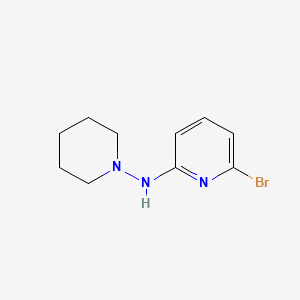
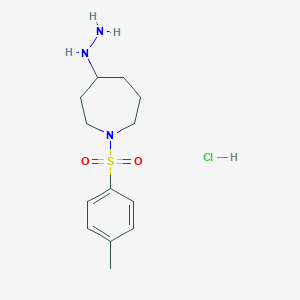
![1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402117.png)
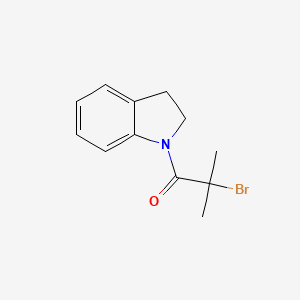
![1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1402119.png)
![N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide](/img/structure/B1402120.png)

![ethyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1402123.png)
![Methyl 6-acetyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1402124.png)
![1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402125.png)
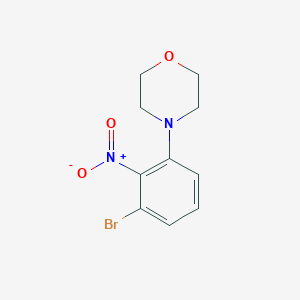
![2-bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402127.png)
